3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate
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Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate is a fluorinated acrylate compound. It is characterized by its long perfluorinated chain, which imparts unique properties such as high hydrophobicity and chemical resistance. This compound is often used in specialized coatings and materials due to its ability to repel water and resist chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate typically involves the reaction of a perfluorinated alcohol with acryloyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
CF3(CF2)17CH2OH+CH2=CHCOCl→CF3(CF2)17CH2OCOCH=CH2+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate primarily undergoes polymerization reactions due to the presence of the acrylate group. It can also participate in substitution reactions, particularly nucleophilic substitutions, due to the electron-withdrawing nature of the perfluorinated chain.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, UV light, or heat. Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).
Substitution: Typically involves nucleophiles such as amines or thiols under mild conditions.
Major Products
Polymerization: Results in the formation of fluorinated polymers with high chemical resistance and hydrophobicity.
Substitution: Leads to the formation of various functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of specialized polymers and copolymers with unique properties.
Biology: Employed in the development of biomaterials and coatings for medical devices due to its biocompatibility and resistance to biofouling.
Medicine: Investigated for use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of high-performance coatings, sealants, and adhesives that require extreme chemical resistance and durability.
Mechanism of Action
The primary mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate is through its interaction with surfaces to form a hydrophobic and chemically resistant layer. The perfluorinated chain provides a low surface energy, which reduces the adhesion of water and other substances. This property is particularly useful in creating non-stick and anti-corrosive coatings.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
- 2-(Perfluorohexyl)ethyl methacrylate
Uniqueness
Compared to similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate has a longer perfluorinated chain, which enhances its hydrophobic and chemical-resistant properties. This makes it particularly suitable for applications requiring extreme durability and resistance to harsh environments.
Properties
CAS No. |
94158-63-1 |
---|---|
Molecular Formula |
C22H7F35O2 |
Molecular Weight |
968.2 g/mol |
IUPAC Name |
[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)octadecyl] prop-2-enoate |
InChI |
InChI=1S/C22H7F35O2/c1-2-5(58)59-4-3-6(23,24)8(26,27)10(30,31)12(34,35)14(38,39)16(42,43)18(46,47)20(50,51)19(48,49)17(44,45)15(40,41)13(36,37)11(32,33)9(28,29)7(25,21(52,53)54)22(55,56)57/h2H,1,3-4H2 |
InChI Key |
QOFPQLOFSZXYPY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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